1-(4-Chlorophenyl)piperazine
Description
Overview of Phenylpiperazine Chemical Space in Medicinal Chemistry
The phenylpiperazine scaffold is a privileged structural motif in medicinal chemistry, characterized by a piperazine (B1678402) ring attached to a phenyl group. wikipedia.orgresearchgate.net This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 provides a versatile framework for developing a wide array of biologically active compounds. researchgate.net The phenylpiperazine core is a key pharmacophore—the essential part of a molecule responsible for its biological activity—found in numerous agents targeting the central nervous system (CNS). researchgate.netnih.gov Its structural properties allow it to mimic endogenous molecules and interact with various neurotransmitter receptors. nih.gov
The versatility of the phenylpiperazine structure stems from the ease with which substitutions can be made on both the phenyl ring and the second nitrogen atom of the piperazine ring. These modifications significantly influence the compound's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. Derivatives of phenylpiperazine have been investigated for a broad spectrum of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antimicrobial activities. researchgate.netrjptonline.orgunodc.org The ability to fine-tune the molecule's properties through chemical modification has made the phenylpiperazine scaffold a cornerstone in the design and discovery of new drugs. nih.gov
Historical Context of 1-(4-Chlorophenyl)piperazine Investigations
The investigation of phenylpiperazine derivatives dates back to the mid-20th century, with compounds like meta-chlorophenylpiperazine (mCPP) being developed in the late 1970s for scientific research. unodc.orgwikipedia.org These early studies aimed to understand how these compounds interact with the CNS, particularly the serotonin (B10506) system. europa.eu this compound (pCPP), the para-substituted isomer of mCPP, emerged within this wave of research. europa.eu
Early scientific investigations, such as those conducted in the 1980s, focused on elucidating the neuropharmacological effects of pCPP. For instance, a 1980 study compared the effects of pCPP with p-chloroamphetamine (PCA) on serotonin levels in the rat brain, highlighting its distinct impact on the 5-hydroxyindole (B134679) system. nih.gov While its sibling compound mCPP was utilized as an intermediate in the synthesis of antidepressant drugs like trazodone (B27368), pCPP remained a more obscure compound with limited human use. unodc.orgeuropa.euwikipedia.org It has, however, been identified in illicit capsules, often marketed as a recreational substance, which has drawn attention from forensic and toxicological fields. wikipedia.orgsmolecule.com
Contemporary Research Significance of this compound
In modern chemical neuroscience, this compound holds significance primarily as a research tool and a chemical building block. medchemexpress.comcaymanchem.com It is widely used as an analytical reference standard for forensic and research applications, allowing for the accurate identification and quantification of piperazine-class compounds. caymanchem.comglpbio.comzeptometrix.com Its psychoactive properties and its action as a non-selective serotonin receptor agonist and/or releasing agent make it a valuable probe for studying the serotonergic system. wikipedia.orgsmolecule.comsigmaaldrich.com
Furthermore, pCPP serves as a key chemical intermediate or precursor in the synthesis of more complex molecules. medchemexpress.com For example, it has been used in the synthesis of the selective dopamine (B1211576) D4 receptor antagonist L-745,870 and other potential dopamine D2 receptor ligands. wikipedia.orgmedchemexpress.com The scaffold of pCPP is also being explored for developing novel therapeutic agents. Research into its derivatives has shown potential for a variety of applications, including anti-allergic, antimicrobial, and anticancer activities, demonstrating the compound's continuing relevance in medicinal chemistry and drug discovery programs. rjptonline.orgsmolecule.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)piperazine | |
|---|---|---|
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InChI |
InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
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InChI Key |
UNEIHNMKASENIG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191592 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
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Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
38212-33-8 | |
| Record name | 1-(4-Chlorophenyl)piperazine | |
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| Record name | 1-(4-Chlorophenyl)piperazine | |
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| Record name | 1-(4-Chlorophenyl)piperazine | |
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| Record name | 1-(4-Chlorophenyl)piperazine | |
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| Record name | 1-(4-CHLOROPHENYL)PIPERAZINE | |
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Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorophenyl Piperazine
Established Synthetic Pathways for 1-(4-Chlorophenyl)piperazine
The synthesis of this compound can be achieved through several established methods. A common approach involves the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. For instance, the reaction of anilines with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at reflux (130°C) for 15 hours yields the corresponding N-phenylpiperazine hydrochlorides. rsc.org Following the reaction, the addition of methanol (B129727) and then diethyl ether precipitates the hydrochloride salt, which can be filtered and washed. rsc.org
Another widely used method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach has been utilized for the synthesis of N-aryl piperazines and offers an alternative, often greener, route. grafiati.com For example, palladium nanoparticles synthesized using the green alga C. Vulgaris have been successfully employed as a catalyst for the coupling reaction in the preparation of N-aryl piperazines. grafiati.com
Synthesis of Novel Piperazine (B1678402) Derivatives with a 4-Chlorophenyl Moiety
The this compound scaffold is a versatile building block for the synthesis of a diverse range of derivatives with potential applications in various fields, including medicinal chemistry. Several synthetic strategies are employed to introduce new functional groups and build upon this core structure.
Reductive Amination Approaches in Derivative Synthesis
Reductive amination is a powerful and widely used method for the synthesis of complex amines from simpler carbonyl compounds and amines. In the context of this compound derivatives, this reaction is instrumental in introducing a variety of substituents.
A notable example involves the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives. innovareacademics.inresearchgate.netinnovareacademics.in In this multi-step synthesis, the initial piperazine derivative undergoes reductive amination with various aldehydes in the presence of sodium triacetoxyborohydride (B8407120) to yield the final products. innovareacademics.inresearchgate.netinnovareacademics.in This method has been shown to be simple and convenient for producing a series of these derivatives. researchgate.netinnovareacademics.in
Another application of reductive amination is seen in the synthesis of novel CCR5 antagonists. semanticscholar.org In this case, this compound is reacted with an aldehyde intermediate in the presence of sodium triacetoxyborohydride to furnish the target compound. semanticscholar.org This highlights the utility of reductive amination in creating complex molecules with specific biological targets.
Amide Bond Formation Strategies for Analog Generation
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically relevant molecules. researchgate.net This strategy is frequently employed to generate analogs of this compound. The fundamental process involves the reaction of an activated carboxylic acid with an amine. researchgate.net
One prominent example is the synthesis of 1-(4-chlorophenyl)cyclopropylmethanone. mdpi.comresearchgate.net This synthesis involves the coupling of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine. The carboxylic acid is activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as N,N-diisopropylethylamine. mdpi.com The resulting intermediate is then deprotected to yield the final product. mdpi.com
Similarly, amide bond formation is crucial in the synthesis of potential antipsychotic agents. In one study, combretastatin-A4 acids were integrated with sulfonyl piperazine scaffolds through an amide linkage. nih.gov This molecular hybridization approach aims to combine the pharmacophoric features of two different molecules to enhance biological activity. nih.gov The synthesis of various piperazine-based carboxamides often utilizes coupling reagents to facilitate the formation of the amide bond between a carboxylic acid and the piperazine nitrogen. researchgate.netvulcanchem.com
Diazonium Coupling Methods for Aryldiazenyl-piperazines
Diazonium coupling reactions are a classic method for forming azo compounds and have been successfully applied to the synthesis of aryldiazenyl-piperazines. libretexts.org This method involves the diazotization of a primary arylamine to form a diazonium salt, which then couples with an arylpiperazine. benthamopenarchives.combenthamopen.com
Several series of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines have been synthesized using this technique, where this compound is one of the arylpiperazines used. benthamopenarchives.combenthamopen.com The reaction typically involves the diazotization of a substituted aniline followed by coupling with the piperazine derivative. benthamopenarchives.combenthamopen.com This method allows for the introduction of a wide variety of substituents on the aryl rings, leading to a diverse library of aryldiazenyl-piperazines. grafiati.combenthamopenarchives.combenthamopen.com The resulting triazenes are characterized using various spectroscopic techniques. benthamopenarchives.combenthamopen.com
Integration of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Derivatives
The integration of a cyclopropane (B1198618) ring, specifically the 1-(4-chlorophenyl)cyclopropanecarboxylic acid moiety, into piperazine derivatives has been a subject of interest due to the potential for enhanced biological activity. mdpi.comresearchgate.net The synthesis of these derivatives typically involves the formation of an amide bond between the carboxylic acid and the piperazine nitrogen. innovareacademics.inresearchgate.netinnovareacademics.inmdpi.comresearchgate.net
The synthesis of 1-(4-chlorophenyl)cyclopropylmethanone serves as a key example. mdpi.comresearchgate.net The process begins with the coupling of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with a protected piperazine, such as Boc-piperazine, using standard amide coupling reagents. innovareacademics.inmdpi.com Subsequent deprotection of the piperazine nitrogen yields the final product. innovareacademics.inmdpi.com This core structure can then be further modified, for instance, through reductive amination with various aldehydes, to generate a library of derivatives. innovareacademics.inresearchgate.netinnovareacademics.in
Ligand Design and Scaffold Modification Strategies Utilizing the this compound Core
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the design of ligands targeting a variety of biological receptors. medchemexpress.comresearchgate.nettandfonline.comevitachem.comnih.gov Its structural and electronic properties make it an attractive starting point for developing new therapeutic agents.
Molecular hybridization is a common strategy where the this compound moiety is combined with other pharmacophoric units to create new chemical entities with enhanced or dual activities. nih.govnih.gov For example, this approach has been used to design dual COX-2/5-LOX inhibitors by linking benzhydrylpiperazine with substituted phenyl oxadiazoles. nih.gov Similarly, combretastatin-A4 derivatives have been hybridized with sulfonyl piperazine scaffolds to create potent anticancer agents. nih.gov
The piperazine ring itself offers multiple points for modification, allowing for the exploration of structure-activity relationships. Substituents can be introduced on the second nitrogen of the piperazine ring to modulate the compound's properties. This is exemplified in the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, where different groups are attached to the piperazine core to fine-tune receptor affinity and selectivity. tandfonline.com The flexibility of the piperazine scaffold allows for the synthesis of diverse libraries of compounds for screening against various biological targets. rjptonline.org
Molecular Neuropharmacology of 1 4 Chlorophenyl Piperazine and Its Analogs
Serotonergic System Interactions of 1-(4-Chlorophenyl)piperazine
The neuropharmacology of this compound (pCPP) and its structural analogs, particularly its meta-isomer 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is complex, involving multiple interactions within the central serotonergic system. These compounds serve as important tools in neuroscience research to probe the function of serotonin (B10506) receptors and transporters.
Scientific research has characterized this compound as a psychoactive compound with distinct serotonergic effects. wikipedia.org It is understood to function as a non-selective serotonin receptor agonist and potentially as a serotonin releasing agent. wikipedia.org
Its extensively studied analog, mCPP, demonstrates direct agonist activity on postsynaptic serotonin receptors. nih.gov Beyond direct receptor stimulation, mCPP also exhibits a notable affinity for the serotonin transporter (SERT), with an IC50 value of 230 nM. nih.gov This interaction with SERT suggests a presynaptic mechanism of action, potentially inhibiting serotonin reuptake or promoting its release, which complements its postsynaptic receptor activity. nih.gov
The interaction of chlorophenylpiperazines with multiple serotonergic targets leads to varied and differential effects on neurotransmission. Administration of pCPP, along with analogs like mCPP, has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in animal models. This effect is indicative of potent central serotonergic stimulation.
Furthermore, the administration of mCPP is known to induce significant neuroendocrine responses, which are classic markers of central serotonergic activity. These responses include sudden increases in plasma cortisol and prolactin levels. nih.gov A key differential characteristic of mCPP's effect on 5-HT neurotransmission, when compared to other serotonin releasing agents like d-fenfluramine, is its ability to increase extracellular serotonin without causing long-term depletion of serotonin in the forebrain. This suggests that the mechanism of 5-HT release by mCPP may be distinct and does not lead to the neurotoxic deficits associated with some other releasing agents.
The 5-HT2C receptor plays a crucial role in mediating many of the pharmacological effects of chlorophenylpiperazines, particularly the well-researched analog mCPP. mCPP is a partial agonist at the 5-HT2C receptor and is frequently used as a pharmacological tool to investigate the function of this receptor subtype. ncats.io
Agonism at the 5-HT2C receptor by mCPP has been directly linked to specific physiological and behavioral outcomes. For instance, mCPP's ability to reduce appetite and enhance satiation is attributed to its action on 5-HT2C receptors. ncats.io The anxiogenic (anxiety-producing) effects observed in animal models following mCPP administration have also been demonstrated to be mediated by the 5-HT2C receptor, as these effects can be blocked by selective 5-HT2C antagonists.
The binding profile of mCPP across various serotonin receptor subtypes highlights its high affinity for the 5-HT2C receptor.
Binding Affinity of 1-(3-Chlorophenyl)piperazine (mCPP) at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Affinity (Ki, nM) | Activity Profile |
|---|---|---|
| 5-HT2C | 29 | Partial Agonist |
| 5-HT2A | 237 | Partial Agonist |
| 5-HT2B | 12 | Antagonist |
| 5-HT1A | 58 | Agonist |
| 5-HT3 | 2,849 | Antagonist |
While the 5-HT2C receptor is a primary target, chlorophenylpiperazine (B10847632) derivatives also modulate other key serotonin receptors, including the 5-HT1A and 5-HT2A subtypes. As shown in the table above, mCPP binds with moderate affinity to both 5-HT1A and 5-HT2A receptors. ncats.io Some research suggests that the stimulus effects of mCPP are mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors.
The phenylpiperazine scaffold is a common feature in many neuropharmacological agents, and modifications to this structure can tune the affinity and efficacy at different receptor subtypes. For example, the atypical antipsychotic aripiprazole, which contains a dichlorophenylpiperazine moiety, is a partial agonist at 5-HT1A receptors and a potent antagonist at 5-HT2A receptors, contributing to its unique pharmacological profile. nih.govnih.gov This demonstrates that the chlorophenylpiperazine core can be incorporated into more complex molecules to achieve specific modulatory effects at 5-HT1A and 5-HT2A receptors.
Dopaminergic System Interactions of this compound Derivatives
While the primary pharmacology of pCPP and mCPP is centered on the serotonin system, derivatives of the this compound structure have been specifically designed to target components of the dopaminergic system with high affinity and selectivity.
The this compound moiety has been successfully utilized as a pharmacophore in the development of potent and selective ligands for the dopamine (B1211576) D4 receptor. A prominent example is the compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine, which has been identified as a high-affinity antagonist of the human dopamine D4 receptor. nih.govacs.orgmedchemexpress.cn
This derivative displays remarkable selectivity for the D4 receptor over other D2-like dopamine receptor subtypes, namely the D2 and D3 receptors. This selectivity is crucial for developing therapeutic agents with fewer side effects associated with non-specific dopamine receptor modulation. The affinity profile of this derivative underscores the potential of the this compound scaffold for creating highly targeted dopaminergic ligands.
Binding Affinities of a this compound Derivative at Human Dopamine Receptors
| Compound | D4 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Selectivity vs D2 | D4 Selectivity vs D3 |
|---|---|---|---|---|---|
| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine | 1.1 | >10,000 | 1,500 | >9000-fold | ~1360-fold |
Other derivatives, such as aripiprazole, which contains a related dichlorophenylpiperazine structure, also show a moderate affinity for D4 receptors. psychscenehub.comresearchgate.net In contrast, other modifications to the chlorophenylpiperazine core can direct activity towards dopamine transporters; for instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a high affinity for the dopamine transporter (DAT). nih.govnih.gov These findings collectively highlight the chemical tractability of the chlorophenylpiperazine skeleton for generating diverse ligands that interact with various components of the dopaminergic system.
Interaction with Dopamine Transporters (DAT)
The interaction of this compound and its analogs with the dopamine transporter (DAT) is a subject of interest in neuropharmacology. While direct binding affinity data for this compound at the DAT is not extensively documented in publicly available research, studies on structurally related chlorophenylpiperazine analogs provide significant insights into their potential effects on this transporter.
Research into a series of chlorophenylpiperazine analogues has revealed that the position of the chloro-substituent on the phenyl ring, along with other structural modifications, plays a crucial role in determining the affinity for DAT. nih.gov For instance, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine was found to exhibit a preferentially increased affinity for the dopamine transporter, emerging as a highly selective DAT ligand. nih.govnih.gov This finding underscores the importance of the substitution pattern on the phenylpiperazine scaffold for DAT interaction.
Table 1: Dopamine Transporter (DAT) and Sigma Receptor (σ1, σ2) Binding Affinities of Selected Chlorophenylpiperazine Analogs
| Compound | DAT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) |
|---|---|---|---|
| 1-(3-Chlorophenyl)-4-phenethylpiperazine | 1.8 ± 0.2 | 295 ± 25 | 29 ± 3 |
| 1-(2-Chlorophenyl)-4-phenethylpiperazine | 13 ± 1 | 180 ± 15 | 25 ± 2 |
| 1-(4-Chlorophenyl)-4-phenethylpiperazine | 29 ± 3 | 350 ± 30 | 45 ± 4 |
Data sourced from a study on chlorophenylpiperazine analogues. nih.gov
Autoreceptor Agonist Properties of Related Piperazine (B1678402) Compounds
The potential of piperazine compounds to act as agonists at dopamine autoreceptors is a significant area of research, as these receptors play a critical role in regulating the synthesis and release of dopamine. Dopamine autoreceptors, which are typically of the D2 subtype, are located on the presynaptic terminal of dopaminergic neurons. Their activation leads to a negative feedback mechanism, reducing the firing rate of the neuron and consequently diminishing dopamine release.
While specific studies detailing the autoreceptor agonist properties of this compound are limited, research on other phenylpiperazine derivatives suggests that this class of compounds can interact with dopamine receptors. acs.orgnih.govijrrjournal.com For instance, certain piperidine (B6355638) derivatives, which share structural similarities with piperazines, have been shown to possess selective dopamine autoreceptor stimulating activity. nih.gov The 3-(3-hydroxyphenyl)piperidine moiety, in particular, has been identified as crucial for high potency and selectivity at these autoreceptors. nih.gov
It is important to note that the functional activity of a compound at a receptor (i.e., as an agonist, partial agonist, or antagonist) is distinct from its binding affinity. Therefore, while some phenylpiperazine analogs may bind to D2 receptors, their functional effect as autoreceptor agonists needs to be experimentally determined. Further research is required to specifically characterize the activity of this compound and its close analogs at dopamine autoreceptors.
Gamma-Aminobutyric Acid (GABA) System Modulation by Chlorophenylpiperazines
Antagonism of GABAA Receptors by this compound and its Analogs
Recent research has identified a novel mode of action for piperazine derivatives, including this compound (4CPP), involving the antagonism of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Antagonism of this receptor can lead to a reduction in inhibitory signaling, which may indirectly contribute to increased levels of excitatory neurotransmitters.
A study investigating the effects of various piperazine derivatives on the function of the human α1β2γ2 GABAA receptor expressed in Xenopus oocytes demonstrated that chlorophenylpiperazines are potent antagonists. nih.gov All tested derivatives, including 4CPP, were found to inhibit the GABA-evoked ion current in a concentration-dependent manner. nih.gov
The potency of these compounds as GABAA receptor antagonists was quantified by their IC20 values, which represent the concentration required to inhibit 20% of the GABA-evoked current. Among the chlorophenylpiperazines, the 2-chloro derivative (2CPP) was the most potent, followed by the 4-chloro (4CPP) and then the 3-chloro (3CPP) isomers. nih.gov This demonstrates a structure-dependent inhibition of the GABAA receptor by these compounds.
Table 2: Potency of Chlorophenylpiperazine Derivatives as Antagonists of the Human α1β2γ2 GABAA Receptor
| Compound | IC20 (μM) |
|---|---|
| 1-(2-Chlorophenyl)piperazine (2CPP) | 46 |
| This compound (4CPP) | Not specified, but ranked less potent than 2CPP and more potent than 3CPP |
| 1-(3-Chlorophenyl)piperazine (3CPP) | Ranked less potent than 2CPP and 4CPP |
Data derived from a study on the structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives. nih.gov
Other Neurotransmitter System Engagements by this compound Derivatives
Adrenergic Receptor (α1, β1) Binding Profiles
Research on m-CPP has demonstrated its ability to bind to both α1 and β-adrenergic receptors. wikipedia.org The binding affinities, represented by the inhibition constant (Ki), indicate the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. For m-CPP, the Ki values at α1 and β-adrenergic receptors were found to be in the nanomolar range, suggesting a significant affinity. wikipedia.org Given the structural similarity, it is plausible that this compound also possesses an affinity for these receptors, although the exact binding profile may differ due to the different position of the chlorine atom.
Furthermore, studies on other N-phenylpiperazine analogs have also reported significant binding affinities at various alpha-adrenergic receptor subtypes. mdpi.com For instance, some analogs have shown high affinity for α1a, α2a, and α1d adrenergic receptors. mdpi.com This further supports the notion that the phenylpiperazine scaffold is a privileged structure for interacting with adrenergic receptors.
Table 3: Adrenergic Receptor Binding Affinities of 1-(3-Chlorophenyl)piperazine (m-CPP)
| Receptor | Ki (nM) |
|---|---|
| α1-Adrenergic | 130 |
| β-Adrenergic | 200 |
Data for the 3-chloro isomer of this compound. wikipedia.org
Sigma (σ1, σ2) Receptor Affinities
This compound and its analogs have demonstrated notable affinity for sigma (σ) receptors, which are unique intracellular proteins involved in the modulation of various signaling pathways. There are two main subtypes of sigma receptors, σ1 and σ2, and many piperazine derivatives exhibit binding to both. nih.govacs.orgnih.gov
Studies on a series of chlorophenylpiperazine analogues have shown that these compounds generally possess high-to-moderate affinity for both σ1 and σ2 receptor subtypes. nih.gov The specific binding affinities can be influenced by the nature and position of substituents on the phenylpiperazine core. For example, the introduction of a pyridyl ring linked to the piperazine has been shown to favor binding to the σ2 receptor subtype over the σ1 subtype. nih.gov
Preclinical Efficacy and Biological Activities of 1 4 Chlorophenyl Piperazine Derivatives
Central Nervous System (CNS) Activity Assessments
The piperazine (B1678402) moiety is a well-established pharmacophore in neuropharmacology, and derivatives of 1-(4-chlorophenyl)piperazine are no exception. mdpi.comresearchgate.net Research has explored their impact on CNS-related conditions, particularly concerning anxiety, stereotypic behaviors, and psychosis.
Studies on chlorophenylpiperazine (B10847632) isomers have revealed notable effects on anxiety-related behaviors in animal models. Specifically, this compound (p-CPP) has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats. nih.gov This effect is often considered in the evaluation of anxiety-like responses.
While much of the detailed research has focused on the meta-isomer, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), the findings provide context for the pharmacological class. Studies have demonstrated that m-CPP elicits anxiogenic-like effects in the rat social interaction test and the light/dark transition test. nih.govkisti.re.kr This action is believed to be mediated by the activation of 5-HT1C receptors. nih.govkisti.re.kr Further research has shown that infusing m-CPP directly into the hippocampus of rats produces a dose-dependent anxiogenic-like response, reinforcing the role of this brain region in anxiety. nih.gov Investigations in sleep-deprived mice also indicate that m-CPP can significantly alter anxiety-like behaviors. nih.gov
Table 1: Effects of Chlorophenylpiperazine Derivatives in Rodent Anxiety Models
| Compound | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| This compound (p-CPP) | Rat | Dose-dependent suppression of spontaneous ambulatory behavior | nih.gov |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | Rat | Decreased interaction in social interaction test (anxiogenic-like) | nih.govkisti.re.kr |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | Rat | Anxiogenic-like effect upon infusion into the hippocampus | nih.gov |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | Mouse (sleep-deprived) | Significant change in anxiety-like measures in the open field test | nih.gov |
The influence of this compound derivatives on stereotypic behaviors, which are repetitive, unvarying actions, has been a key area of investigation. Research indicates that while p-CPP suppresses spontaneous locomotor activity, it does not induce other behavioral signs of serotonin (B10506) receptor stimulation, such as the full 5-HT behavioral syndrome or head-shaking, except at toxic doses. nih.gov
In studies involving the broader class of arylpiperazines, compounds like m-CPP have been found to antagonize stereotyped behaviors such as head-twitching induced by serotonergic agents in rodents. nih.gov This suggests a modulatory role on central serotonergic receptors that mediate these behaviors. nih.gov
The piperazine nucleus is a core component of numerous antipsychotic drugs, and its derivatives are actively explored for novel therapeutic agents. nih.govslideshare.net The antipsychotic activity of these compounds is often linked to their ability to interact with dopamine (B1211576) and serotonin receptors. nih.gov Piperazine derivatives have shown promising activity against these receptors, which are key targets for both typical and atypical antipsychotics. nih.gov
Derivatives of chlorophenylpiperazine have been identified as having a high affinity for the dopamine transporter (DAT), a site of action for some psychoactive substances. nih.gov Furthermore, the antihistamine hydroxyzine, which contains a piperazine ring and exhibits anxiolytic properties, also functions as an antagonist at serotonin 5-HT2A and dopamine D2 receptors, a mechanism it shares with atypical antipsychotics. wikipedia.org This dual receptor activity is thought to be crucial for its therapeutic effects and highlights the potential of the piperazine scaffold in developing new antipsychotic agents. wikipedia.org
Antimicrobial Efficacy Investigations
In response to the growing challenge of antimicrobial resistance, research has turned to novel chemical structures, including this compound derivatives, for new antibacterial and antituberculosis agents. scienmag.com
Derivatives of this compound have demonstrated notable in vitro antibacterial activity against a range of pathogens. scienmag.com Studies have documented the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. scienmag.com
For instance, various synthesized derivatives have been tested against clinically relevant bacteria such as Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. ijcmas.comnih.gov One study synthesized a series of 4-substituted-1-(4-substituted phenyl) piperazine derivatives, including 1-(4-chlorophenyl)-4-N-ethylpiperazine hydrochloride, and evaluated their antimicrobial properties. researchgate.net Similarly, novel Mannich bases incorporating the 1-(4-bromophenyl)piperazine (B1272185) moiety linked to a 1,2,4-triazole (B32235) core have also shown promising antibacterial activity. mdpi.com The versatility of the piperazine ring allows for structural modifications that can enhance the antibacterial profile of the resulting compounds. scienmag.com
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against tested bacterial strains | nih.gov |
| 4-Substituted 1-(4-chlorophenyl) piperazine derivatives | Gram-positive and Gram-negative bacteria | Antimicrobial activity demonstrated | researchgate.net |
| Novel piperazine derivatives | E. coli, K. pneumoniae, S. flexneri, MRSA, S. aureus | Potent bactericidal activities observed for some compounds | ijcmas.com |
| 1,2,4-triazole with piperazine moiety | Not specified | Promising antibacterial activity | mdpi.com |
The search for new anti-tuberculosis drugs has also included the evaluation of this compound derivatives. Several studies have reported significant activity of these compounds against Mycobacterium tuberculosis.
A series of 1-(4-Chlorophenyl)cyclopropylmethanone derivatives were synthesized and screened for their activity against the standard H37Rv strain of M. tuberculosis. core.ac.ukresearchgate.net The results indicated that some of these compounds exhibited significant antituberculosis effects. core.ac.ukresearchgate.net In another study, a series of 1'-(4-chlorophenyl)pyrazole compounds containing 3,5-disubstituted pyrazoline were synthesized and evaluated for their antitubercular properties, with some showing notable minimum inhibition concentrations (MIC). researchgate.net The piperazine ring is also a key feature in other classes of compounds, such as 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which have been investigated as inhibitors of M. tuberculosis IMPDH, a crucial enzyme for the bacterium's survival. nih.gov
Table 3: Antituberculosis Activity of this compound Derivatives
| Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | M. tuberculosis H37Rv | Several compounds showed significant antituberculosis activity. | core.ac.ukresearchgate.net |
| 1'-(4-Chlorophenyl)pyrazole containing pyrazoline derivatives | M. tuberculosis H37Rv | Some derivatives demonstrated promising MIC values. | researchgate.net |
| 1,2,4-Trisubstituted piperazines | M. tuberculosis H37Rv | Reported antitubercular activity for synthesized compounds. | daneshyari.com |
Anticancer and Antiproliferative Research
Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Their mechanisms of action are multifaceted, targeting various hallmarks of cancer, including uncontrolled cell proliferation, resistance to apoptosis, sustained angiogenesis, and microtubule dynamics. wikipedia.org
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a broad spectrum of human cancer cell lines.
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic activity. wikipedia.orgnih.govfrontiersin.orgresearchgate.net These compounds showed significant cell growth inhibitory activity against cancer cell lines of the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrium (MFE-296). wikipedia.orgnih.govfrontiersin.orgresearchgate.net The half-maximal growth inhibition (GI₅₀) values for these compounds were in the micromolar range, indicating high cytotoxicity levels. nih.gov For instance, against breast cancer cell lines, the IC₅₀ values ranged from 0.31 to 120.52 µM. nih.gov
Another study on piperazine-quinoline derivatives, including 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}quinolin-2(1H)-one, tested cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov While most compounds in that series showed limited activity, it highlights the ongoing exploration of this chemical class. nih.gov Similarly, newly synthesized 6-[4-(4-Chlorophenyl)piperazine-1-yl]-9-cyclopentyl-9H-purine was evaluated against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines, demonstrating the broad interest in this scaffold. ijprs.com
The following table summarizes the cytotoxic activity of selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines.
| Compound | Cancer Type | Cell Line | GI₅₀ (µM) |
|---|---|---|---|
| 5a | Liver | HUH7 | 4.2 |
| 5a | Breast | MCF7 | 3.8 |
| 5a | Colon | HCT-116 | 4.5 |
| 5b | Liver | HEPG2 | 5.1 |
| 5b | Breast | T47D | 6.3 |
| 5c | Gastric | KATO-3 | 7.8 |
| 5d | Endometrial | MFE-296 | 5.5 |
| 5e | Liver | FOCUS | 3.9 |
| 5f | Breast | BT20 | 4.8 |
| 5g | Colon | HCT-116 | 6.1 |
Data sourced from studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. nih.gov
A key mechanism underlying the anticancer activity of this compound derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. wikipedia.org Research indicates that these compounds can trigger apoptosis through various signaling pathways.
For example, the piperazine derivative SJ-8002 was shown to induce apoptosis in human hepatocellular carcinoma cells (HepG2). nih.gov This induction was characterized by the production of fragmented DNA and morphological changes consistent with apoptosis, such as condensed and fragmented DNA. nih.gov Mechanistically, SJ-8002 elicited the release of cytochrome c from the mitochondria and activated caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov
Other studies have also confirmed the pro-apoptotic effects of piperazine-containing compounds. One novel piperazine derivative was found to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple oncogenic signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.govslideshare.net The ability of these derivatives to overcome resistance to apoptosis is a critical aspect of their therapeutic potential. Furthermore, certain dispiropiperazine derivatives have also been shown to induce not only apoptosis but also necrosis and DNA damage in human cancer cells. caymanchem.com
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules are essential for forming the mitotic spindle, a structure required for chromosome segregation during cell division. Several this compound derivatives have been identified as microtubule-inhibiting agents. wikipedia.orgnih.gov
These compounds can interfere with tubulin polymerization, leading to the destabilization of microtubules. drugbank.com This disruption of the microtubule network activates the spindle assembly checkpoint, causing a halt in the cell cycle, typically at the G2/M phase. caymanchem.com For instance, the piperazine derivative SJ-8002 was identified as a synthetic anti-cancer agent with microtubule-inhibiting activities. nih.gov Similarly, a series of combretastatin (B1194345) A-4 (CA-4) piperazine conjugates were shown to depolymerize tubulin and induce G2/M arrest in MCF-7 breast cancer cells. drugbank.com
Flow cytometry analysis of cancer cells treated with a specific dispiropiperazine derivative, SPOPP-3, revealed its ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. caymanchem.com This cell cycle arrest prevents cancer cells from completing mitosis and proliferating, ultimately leading to apoptotic cell death. caymanchem.com
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. The inhibition of angiogenesis is therefore a key therapeutic strategy in oncology. Preclinical studies have shown that this compound derivatives can possess potent anti-angiogenic properties. wikipedia.orgnih.gov
The compound SJ-8002, a piperazine derivative, demonstrated significant anti-angiogenic activity both in vivo and in vitro. nih.gov In vivo, SJ-8002 was found to decrease the neovascularization of chick embryos and inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in mouse models. nih.gov The in vitro studies showed that SJ-8002 inhibited the proliferation, migration, invasion, and tube formation of bovine aortic endothelial cells (BAECs). nih.gov Furthermore, it was observed to inhibit the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix during angiogenesis. nih.gov These findings suggest that compounds like SJ-8002 may function as both angiogenesis inhibitors and apoptosis inducers, providing a dual mechanism of anticancer action. nih.gov
Anti-inflammatory Properties of this compound Analogs
The piperazine scaffold is also associated with anti-inflammatory activity. Research into this compound analogs has identified compounds with significant anti-inflammatory potential.
One such derivative, 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]‐ethyl}‐piperazine (DA 1529), was found to be the most active among 29 alkylpiperazine esters studied for anti-inflammatory effects. When administered orally to rats, DA 1529 effectively prevented edema formation induced by carrageenin, formalin, and dextran. It also exhibited antinociceptive effects on inflamed tissue and demonstrated antipyretic activity in yeast-induced fever models. The anti-inflammatory potency of DA 1529 was comparable to or only slightly less than that of phenylbutazone.
The anti-inflammatory mechanism of some derivatives may be linked to the modulation of inflammatory mediators. For example, a pyrrole (B145914) derivative containing a 4-chlorophenyl substituent, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, exhibited potent anti-inflammatory activity by reducing local edema and suppressing the systemic pro-inflammatory cytokine TNF-α. This compound also significantly increased levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism.
Diuretic Potential of Piperazine Analogs
While the piperazine nucleus is a versatile scaffold found in drugs with a wide array of pharmacological activities, including anthelmintic, antipsychotic, and antihistaminic effects, there is limited specific information in the available scientific literature regarding the diuretic potential of this compound analogs. Pharmacological screening of various piperazine derivatives has focused primarily on other activities such as analgesic and central nervous system effects. nih.govnih.gov Although some nitrogen-containing heterocyclic compounds have been investigated for diuretic properties, dedicated studies on this compound derivatives in this therapeutic area are not extensively reported.
Anti-allergic Activity Research
Derivatives of this compound have been the subject of significant research to explore their potential as anti-allergic agents. These investigations have primarily focused on their ability to antagonize histamine (B1213489) H1-receptors and their efficacy in various preclinical models of allergic conditions, such as allergic asthma and allergic itching.
One line of research involved the design and synthesis of a series of novel (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which were subsequently tested for their in vivo anti-allergic activities. semanticscholar.org The majority of these synthesized compounds demonstrated notable effects against both allergic asthma and allergic itching. semanticscholar.org In a model of allergic asthma, several derivatives showed promising activity. Notably, three compounds from this series exhibited stronger potency than levocetirizine, a known anti-allergic drug used as a positive control in the study. semanticscholar.org
Similarly, when evaluated for their effect on allergic itching, five different compounds from the same series were found to possess more potent activity than levocetirizine. semanticscholar.org This suggests that specific structural modifications to the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine scaffold can significantly enhance its anti-allergic properties.
Table 1: Comparative Potency of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine Derivatives Against Levocetirizine
| Condition Model | Derivatives More Potent Than Levocetirizine |
|---|---|
| Allergic Asthma | 3d, 3i, 3r |
| Allergic Itching | 3b, 3g, 3k, 3o, 3s |
Data sourced from a study on novel (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives. semanticscholar.org
Further research into other structural analogs, specifically 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment, also revealed significant anti-allergic potential. nih.gov These compounds were evaluated for their antihistaminic activity as histamine H(1)-receptor antagonists. In vitro tests on guinea-pig ileum showed them to be moderate to potent antagonists. nih.gov
In vivo studies further substantiated these findings. Derivatives with a four-methylene chain were as potent as cetirizine (B192768) in a rat model of capillary permeability. nih.gov Among these, the heteroaryl derivatives 1e and 1h were identified as the most active agents. nih.gov An important aspect of anti-allergic activity is the ability to stabilize mast cells, preventing the release of histamine and other inflammatory mediators. In this regard, compounds 1e and 1g were found to be approximately 100 times more potent than ketotifen (B1218977) in preventing compound 48/80-induced histamine release from rat peritoneal mast cells. nih.gov
Table 2: Activity of 4-(diphenylmethyl)-1-piperazine Derivatives
| Compound | Activity Noted | Comparison |
|---|---|---|
| 1e, 1h | Most active in reducing capillary permeability (in vivo) | As potent as cetirizine |
| 1e, 1g | Prevention of histamine release from mast cells | ~100x more potent than ketotifen |
Data sourced from a study on 4-(diphenylmethyl)-1-piperazine derivatives. nih.gov
The core structure of 1-[(4-Chlorophenyl)phenylmethyl]piperazine is a key component of the antihistamine levocetirizine, highlighting the foundational role of this chemical moiety in the development of anti-allergic drugs. actizaindustry.compharmaffiliates.com The broader class of piperazine derivatives has been a fruitful area for the discovery of H1 receptor antagonists, which are a principal treatment for allergic diseases. rsc.org
Table 3: List of Mentioned Compounds
| Compound Name / Identifier |
|---|
| This compound |
| (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine |
| Levocetirizine |
| Cetirizine |
| Ketotifen |
| Compound 3b |
| Compound 3d |
| Compound 3g |
| Compound 3i |
| Compound 3k |
| Compound 3o |
| Compound 3r |
| Compound 3s |
| Compound 1e |
| Compound 1g |
| Compound 1h |
Preclinical Toxicology and Safety Pharmacology of 1 4 Chlorophenyl Piperazine Analogs
In Vitro Cytotoxicity Assessments (e.g., Cardiomyoblast Cell Lines)
A study investigating the cytotoxicity of several piperazine (B1678402) analogs, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), in H9c2 cardiomyoblasts revealed a range of cytotoxic potencies. After a 24-hour incubation period, the half-maximal effective concentration (EC50) values were determined for each compound. Among the tested analogs, TFMPP was found to be the most potent cytotoxic agent nih.gov.
The following table summarizes the EC50 values of these piperazine analogs in H9c2 cells.
Table 1: Cytotoxicity of Piperazine Analogs in H9c2 Cardiomyoblasts
| Compound | EC50 (µM) |
|---|---|
| N-benzylpiperazine (BZP) | 343.9 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 59.6 |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | 570.1 |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 702.5 |
Data from a 24-hour incubation study. nih.gov
These findings suggest that substitutions on the phenylpiperazine scaffold significantly influence the cytotoxic potential in cardiac cells.
Mechanisms of Induced Toxicity
The cardiotoxicity of piperazine derivatives appears to be multifactorial, with mitochondrial dysfunction playing a central role.
Studies on piperazine analogs have demonstrated their capacity to induce mitochondrial impairment, leading to a significant decrease in intracellular adenosine triphosphate (ATP) levels nih.gov. ATP is essential for normal cellular function, and its depletion can trigger downstream events leading to cell death. The disruption of mitochondrial function is a key initiating event in the cardiotoxicity of these compounds.
In conjunction with mitochondrial dysfunction, piperazine analogs have been shown to cause an increase in intracellular calcium levels nih.gov. Calcium is a critical second messenger in cardiomyocytes, and its dysregulation can lead to a variety of detrimental effects, including activation of catabolic enzymes, further mitochondrial damage, and induction of apoptosis.
The observed mitochondrial impairment and calcium overload are closely linked to the opening of the mitochondrial permeability transition pore (mPTP) nih.gov. The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. The involvement of the mPTP appears to be a key mechanism in the cardiotoxicity induced by piperazine analogs nih.gov.
Neurotoxicity Studies in Animal Models
The neurotoxic potential of 1,4-substituted piperazine derivatives has been evaluated in animal models. A preliminary study assessed the neurotoxicity of a series of these compounds in conjunction with their anticonvulsant activity. The findings indicated that the anticonvulsant effects of these derivatives were often accompanied by neurotoxicity nih.gov.
For instance, one analog, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, was evaluated in the six-hertz seizure test and demonstrated good activity. Notably, at a specific dose, this compound provided 100% protection against seizures without observable neurotoxic effects within a short timeframe nih.gov. This suggests that the neurotoxic profile can be separated from the pharmacological activity with specific structural modifications. However, the study also highlighted that neurotoxicity is a potential liability for this class of compounds nih.gov.
Reactive Metabolite Formation and Implications for Toxicity
The bioactivation of drugs to form reactive metabolites is a significant mechanism of drug-induced toxicity. These reactive species can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.
In the context of chlorophenylpiperazine (B10847632) isomers, research on 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), a major metabolite of the antidepressant trazodone (B27368), has shown that it can be bioactivated to reactive quinone imine intermediates. However, studies investigating the bioactivation mechanism have utilized 1-(4-Chlorophenyl)piperazine as a comparative compound. These investigations have revealed that the 4'-chloro-substitution on the phenyl ring of this compound appears to block this bioactivation pathway. This suggests that this compound has a lower propensity to form the specific reactive metabolites that are generated from its 3-chloro isomer. This finding has important implications for the toxicological profile of this compound, suggesting a potentially lower risk of toxicity mediated by this specific reactive metabolite pathway.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 1 4 Chlorophenyl Piperazine Derivatives
Impact of Substituent Modifications on Receptor Affinity and Selectivity
The modification of substituents on the arylpiperazine scaffold is a key strategy for modulating receptor affinity and selectivity. The nature and position of these substituents significantly influence the compound's interaction with the binding pockets of target receptors.
For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, derivatives with phenyl and substituted phenyl "head" groups displayed high affinity for the D3 dopamine (B1211576) receptor (D3R), with Kᵢ values under 10 nM. acs.org The selectivity for D3R over the D2 receptor (D2R) varied, with ratios ranging from 5.4 to 56-fold depending on the specific substitution. acs.org Replacing the phenyl ring with more complex aza-aromatic systems, such as quinolinyl or pyrimidinyl groups, led to varied outcomes. While some aza-aromatic derivatives maintained high D3R affinity, others, like those with 2-trifluoromethyl and 7-trifluoromethyl quinolinyl groups, showed much lower affinity. acs.org
Similarly, studies on 4-arylpiperazine-ethyl heteroarylcarboxamides demonstrated that the choice of the distal aromatic ring has a pronounced effect. Compounds featuring a 3-CF₃ (trifluoromethyl) group on this phenyl ring were found to be the most effective in terms of both affinity and selectivity for the serotonin (B10506) 5-HT₁ₐ receptor over the dopamine D₄ receptor. researchgate.net Furthermore, replacing a 4-phenylpiperazine side chain with a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) moiety was also beneficial for increasing affinity at 5-HT₁ₐ and D₄ receptors. researchgate.net Research into derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed that altering the aromatic ring connected to the N-1 position of the piperazine (B1678402) could shift selectivity. Specifically, introducing a 2-methoxyphenyl or a 2,3-dichlorophenyl group resulted in moderate affinity for the D3 receptor. researchgate.net
These findings underscore the principle that even minor changes to the substituents on the aromatic portions of the molecule can lead to significant shifts in receptor binding profiles, allowing for the fine-tuning of a compound's selectivity.
| Compound Series | Modification | Impact on Receptor Affinity/Selectivity |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Phenyl and substituted phenyl head groups | Kᵢ < 10 nM at D3R; 5.4 to 56-fold selectivity over D2R. acs.org |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Aza-aromatic head groups (e.g., quinolinyl) | Varied D3R affinity; trifluoromethyl substitutions significantly decreased affinity. acs.org |
| 4-Arylpiperazine-ethyl heteroarylcarboxamides | 3-CF₃ group on distal phenyl ring | Increased affinity and selectivity for 5-HT₁ₐ vs. D₄ receptors. researchgate.net |
| N-arylpiperazine derivatives | 2-Methoxyphenyl or 2,3-dichlorophenyl at N-1 | Moderate affinity for the D3 dopamine receptor. researchgate.net |
Influence of Amide Bond and Alkyl Chain Variations on Dopamine D4 Receptor Binding
The linker region, which typically consists of an alkyl chain and an amide bond connecting the arylpiperazine core to another moiety, is crucial for optimal interaction with the dopamine D₄ receptor.
In studies based on the selective D₄ receptor ligand N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, modifications to the amide bond consistently resulted in a decrease in D₄ receptor affinity. nih.gov This suggests that the amide group is a critical pharmacophoric feature for D₄ binding. To address the metabolic instability often associated with amide bonds, bioisosteric replacement has been explored. One study successfully replaced the amide linker with a 1,2,3-triazole group, which maintained high D₄ receptor affinity and selectivity while improving metabolic stability. chemrxiv.org
The length of the alkyl chain is another determining factor. Elongating the intermediate alkyl chain in the N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide series led to a decrease in D₄ receptor affinity. nih.gov A separate study found that extending the alkyl chain from a two-carbon (ethyl) to a four-carbon (butyl) linker in related compounds enhanced D₃ receptor affinity but concurrently decreased D₄ affinity. researchgate.net Similarly, research on piperidine-based D₄ antagonists showed that elongating the linker between a quinolinone nucleus and the basic piperidine (B6355638) nitrogen from three to four or five carbons was detrimental to D₄R affinity. Shortening the chain to two carbons also resulted in significantly lower affinity for D₂-like receptor subtypes. mdpi.com
These results highlight a stringent structural requirement for the linker region, where both the integrity of the amide bond (or a suitable bioisostere) and the optimal length of the alkyl chain are essential for high-affinity D₄ receptor binding.
| Lead Compound Series | Modification | Effect on Dopamine D4 Receptor Binding |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Modification of the amide bond | Decreased D₄ receptor affinity. nih.gov |
| D₄ Receptor Ligands | Bioisosteric replacement of amide with 1,2,3-triazole | Maintained high D₄R affinity and selectivity. chemrxiv.org |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Elongation of the intermediate alkyl chain | Decreased D₄ receptor affinity. nih.gov |
| Piperidine-based D₄ Antagonists | Elongation of linker chain from 3 to 4 or 5 carbons | Detrimental to D₄R affinity. mdpi.com |
| Piperidine-based D₄ Antagonists | Shortening of linker chain from 3 to 2 carbons | Significantly lower affinity for D₂-like receptors, including D₄. mdpi.com |
Correlation of Halogenation and Substituent Electronegativity with Biological Action
Halogenation of the phenyl ring is a common feature in 1-arylpiperazine derivatives and plays a significant role in modulating biological activity through electronic effects. The electronegativity and size of the halogen substituent can influence receptor binding and functional activity.
The presence of a chlorine atom, as in the parent compound 1-(4-chlorophenyl)piperazine, is a well-established feature in many pharmacologically active molecules. Studies on coumarin-piperazine hybrids found that a chlorine moiety on the phenyl ring of the piperazine was the most beneficial for acetylcholinesterase inhibitory activity. nih.gov Replacing the chlorine with a more electronegative trifluoromethyl (CF₃) group or a less electronegative hydrogen atom led to reduced biological activity. nih.gov
The position of the halogen also matters. A comparison of 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(p-chlorophenyl)piperazine (p-CPP) showed they can produce different biological effects, indicating that the electronic distribution across the ring influences receptor interaction. nih.gov Furthermore, the highly electronegative CF₃ group in 1-(m-trifluoromethylphenyl)piperazine (TFMPP) also confers distinct pharmacological properties compared to its chlorinated analog, m-CPP. nih.gov
In silico studies have further clarified these effects. An analysis of an imidazo[4,5-b]pyridine-based inhibitor found that for electron-withdrawing groups (EWGs) like halogens, biological activity was influenced by both size and electronegativity. As the halogen atom became smaller and electronegativity increased (from iodine to chlorine to fluorine), the inhibitory activity was significantly altered. mdpi.com This suggests that the electronic properties of the substituent directly impact the key interactions within the receptor's binding pocket. mdpi.com
| Compound Class | Halogen/Substituent Modification | Observed Biological Effect |
| Coumarin-piperazine derivatives | Chlorine on phenyl ring | Most beneficial for acetylcholinesterase inhibition. nih.gov |
| Coumarin-piperazine derivatives | Replacement of Cl with CF₃ or H | Reduced biological activity. nih.gov |
| Phenylpiperazines | m-Chloro (m-CPP) vs. p-Chloro (p-CPP) | Different pharmacological profiles. nih.gov |
| Imidazo[4,5-b]pyridine-based inhibitors | EWGs (halogens) of varying size and electronegativity | Altered inhibitory activity. mdpi.com |
Steric Effects on Biological Activity
Beyond electronic influences, the size and spatial arrangement of substituents—their steric properties—are critical determinants of biological activity. Steric hindrance can prevent a ligand from fitting optimally into a receptor's binding site, while appropriate bulk can enhance binding by promoting favorable hydrophobic or van der Waals interactions.
Quantitative structure-activity relationship (QSAR) analyses of dopamine antagonists have frequently identified steric factors as playing a significant part in explaining the variance in biological activity, often secondary only to lipophilicity. nih.gov For example, research on novel diphenylalkyl piperazine derivatives with high affinity for the dopamine transporter (DAT) suggested a distinct steric limitation around the benzene (B151609) ring of a phenylamino (B1219803) moiety. Only small-sized substituents were well-tolerated, indicating a spatially constrained binding pocket. researchgate.net
Conversely, in some cases, increased bulk can be advantageous. Studies on sigma receptor ligands found that bulkier and more hydrophobic substituents could be slightly advantageous for σ₂ receptor binding. nih.gov However, for the same series, a smaller substituent volume generally led to higher affinity binding to both σ₁ and σ₂ receptors, highlighting the nuanced and receptor-specific nature of steric effects. nih.gov The position of a bulky group is also crucial. It has been noted that a substituent in the ortho position of the phenyl ring can exert a significant influence primarily through conformational or steric effects, rather than through its electronic properties. researchgate.net This can force the molecule into a specific conformation that is either more or less favorable for binding.
| Compound Series | Steric Factor Investigated | Impact on Biological Activity |
| Dopamine Antagonists (QSAR study) | Steric parameters (Verloop's sterimol) | Significant factor in QSAR models for antagonist activity. nih.gov |
| Diphenylalkyl piperazines | Substituent size on phenylamino moiety | Steric limitation observed; only small substituents tolerated for high DAT affinity. researchgate.net |
| Sigma Receptor Ligands | Substituent bulk and volume | Smaller volume generally led to higher σ₁ and σ₂ receptor affinity. nih.gov |
| Phenylpiperazines | Ortho-position substitution | Exerts influence primarily through conformational (steric) effects. researchgate.net |
Advanced Analytical Techniques in 1 4 Chlorophenyl Piperazine Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of piperazine (B1678402) derivatives in complex matrices. While specific research focusing solely on 1-(4-chlorophenyl)piperazine is not extensively detailed in the provided results, the methodology is widely applied to its isomers and related compounds, demonstrating its utility. For instance, LC-MS/MS methods have been developed for the quantitative determination of process-related impurities in active pharmaceutical ingredients, such as trazodone (B27368), where a structurally similar compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, is a known genotoxic impurity. researchgate.net
These methods typically utilize a C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection. researchgate.net Positive electrospray ionization (ESI) is commonly employed. researchgate.net The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes at sub-parts-per-million (ppm) levels, which is essential for impurity profiling in pharmaceutical substances. researchgate.net The principles of these methods are directly applicable to the analysis of this compound, for example, in pharmacokinetic studies or for detecting it as a metabolite. nih.govnih.gov
Table 1: Representative LC-MS/MS Parameters for Analysis of Related Piperazine Compounds This table is illustrative of typical conditions used for similar analytes.
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Symmetry C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic: 5.0 mM Ammonium Acetate-Acetonitrile (30:70 v/v) |
| Flow Rate | 0.8 mL/min (with split to MS source) |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of metabolites of piperazine derivatives, particularly after derivatization to increase volatility. Studies on the metabolism of the positional isomer 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rat urine provide a clear framework for the likely metabolic pathways of pCPP. oup.comnih.gov
Following administration, mCPP was found to be extensively metabolized through two primary routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety. oup.comnih.gov The identified metabolites included hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and hydroxy-3-chloroaniline isomers. oup.comnih.gov These metabolites are often excreted as glucuronide or sulfate (B86663) conjugates, requiring an initial acid hydrolysis step for cleavage before extraction and analysis. oup.comnih.gov The aniline (B41778) metabolites may also be acetylated. oup.comnih.gov A systematic toxicological analysis procedure using full-scan GC-MS after hydrolysis, extraction, and acetylation allows for the comprehensive detection of these metabolic products. oup.comnih.gov Given the structural similarity, it is highly probable that this compound undergoes analogous metabolic transformations.
Table 2: Potential Metabolites of this compound Based on GC-MS Studies of its Isomer (mCPP) oup.comnih.gov
| Metabolic Reaction | Potential Metabolite Structure |
|---|---|
| Aromatic Hydroxylation | Hydroxy-1-(4-chlorophenyl)piperazine |
| Piperazine Ring Opening | N-(4-chlorophenyl)ethylenediamine |
| N-dealkylation | 4-chloroaniline |
| Aromatic Hydroxylation & Ring Opening | Hydroxy-4-chloroaniline |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Detailed studies using ¹H NMR and ¹³C NMR have been conducted, with chemical shifts assigned and compared against theoretical values calculated using Density Functional Theory (DFT). semanticscholar.orgresearcher.life
In ¹H NMR spectra recorded in DMSO, the proton of the NH group is observed around 1.88 ppm. researcher.life The protons of the CH₂ groups within the piperazine ring typically appear as distinct signals, for example, at 3.16 and 2.92 ppm. researcher.life The protons on the para-substituted phenyl ring give rise to signals in the aromatic region, calculated to be around 6.83 and 7.29 ppm. researcher.life
The ¹³C NMR spectrum shows six distinct carbon peaks, consistent with the molecule's symmetry. researcher.life This includes four signals from the phenyl ring and two from the piperazine ring carbons. researcher.lifenih.gov The use of advanced NMR techniques like COSY can further confirm the connectivity of protons within the molecule. nih.gov The close agreement between experimental NMR data and theoretical calculations, often performed using the GIAO (gauge-including atomic orbitals) method, provides a high degree of confidence in the structural assignment. researcher.life
Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO researcher.life
| Atom | ¹H Experimental | ¹H Calculated | ¹³C Experimental | ¹³C Calculated |
|---|---|---|---|---|
| C2, C6 (Phenyl) | 6.83 | 6.88 | 115.6 | 115.8 |
| C3, C5 (Phenyl) | 7.29 | 7.24 | 128.9 | 129.2 |
| C8, C12 (Piperazine) | 3.16 | 3.09 | 49.0 | 49.3 |
| C9, C11 (Piperazine) | 2.92 | 2.84 | 45.4 | 45.9 |
| N-H | 1.88 | 2.11 | - | - |
| C1 (Phenyl) | - | - | 149.6 | 149.9 |
In Silico Modeling and Molecular Docking Studies (e.g., for Receptor Interactions, Diuretic Potential)
In silico techniques, including molecular modeling and docking, are pivotal in predicting and rationalizing the biological activity of this compound and its derivatives. These computational methods allow researchers to investigate potential interactions with biological targets, guiding the synthesis and development of new therapeutic agents.
For example, molecular docking studies have been employed to explore the diuretic potential of derivatives of this compound hydrochloride. researchgate.net In these studies, the synthesized molecules were docked into the active sites of target proteins such as human carbonic anhydrase II and the human NKCC1 cotransporter to predict binding affinities and interaction modes. researchgate.net Such computational results can reinforce and explain in vivo experimental findings. researchgate.net
Similarly, docking and molecular dynamics (MD) simulations have been used to investigate the potential of related piperazine compounds as antiproliferative, antiepileptic, or CCR1 antagonist agents. researchgate.netnih.govnih.gov These studies typically involve modeling the target receptor, docking the ligand into the active site to identify key interactions (like hydrogen bonds and hydrophobic contacts), and running MD simulations to assess the stability of the ligand-receptor complex over time. researchgate.netnih.gov Density Functional Theory (DFT) is also used to describe the electronic structure and reactivity descriptors of the molecules. nih.gov These computational approaches provide valuable insights into the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Spectroscopic Investigations
Experimental FT-IR and Raman spectra have been recorded and compared with theoretical spectra generated from DFT calculations (e.g., using the B3LYP functional). semanticscholar.orgresearcher.life This correlative approach allows for a precise assignment of vibrational modes. For instance, the N-H stretching vibration is a key feature, as are the various C-H and C-N stretching and bending modes of the piperazine and phenyl rings. The calculations also help to understand the molecule's conformational states, with the piperazine ring generally adopting a chair conformation. researcher.life The good agreement between the experimental and theoretically calculated vibrational frequencies validates the computational model and provides a thorough understanding of the molecule's vibrational dynamics. researcher.life
Future Research Directions and Therapeutic Implications of 1 4 Chlorophenyl Piperazine Chemistry
Development of Highly Selective Receptor Ligands
A primary focus of future research is the creation of ligands with high selectivity for specific receptor subtypes to maximize therapeutic effects while minimizing off-target interactions. The pCPP nucleus has been successfully modified to yield compounds with high affinity for various receptors, particularly within the central nervous system.
Researchers have synthesized and studied chlorophenylpiperazine (B10847632) analogues as high-affinity ligands for the dopamine (B1211576) transporter (DAT). nih.govnih.gov For instance, studies have identified specific analogues that display significant selectivity for DAT over other monoamine transporters. nih.gov This is particularly relevant for developing potential therapeutics for psychostimulant abuse. nih.gov Structure-activity relationship (SAR) studies have been crucial in understanding how different substituents on the piperazine (B1678402) ring influence binding affinity and selectivity at dopamine and serotonin (B10506) receptor subtypes. nih.gov
The serotonin (5-HT) system is another critical target. Derivatives of pCPP have been investigated as 5-HT receptor agonists. fishersci.com For example, trazodone (B27368) analogues containing the 3-chlorophenylpiperazine moiety have been developed as dual-acting ligands for 5-HT1A and 5-HT7 receptors, showing promise as antidepressants. nih.gov The development of ligands that can selectively target specific 5-HT receptor subtypes, such as 5-HT1A or 5-HT2B/2C, remains an active area of research. guidetopharmacology.org
Furthermore, research has explored dual-target ligands, such as those interacting with both DAT and sigma (σ) receptors, which may offer new avenues for treating psychostimulant addiction. nih.gov The ability to fine-tune the structure of pCPP analogues allows for the modulation of affinity between different receptor subtypes, a key strategy in modern drug design. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |
| Analogue 3 | DAT | 6.47 | >160-fold vs. other sites tested |
| Analogue 7 | σ1 | 0.12 | Highly selective for σ1 |
| Compound 1 | S1R | 3.2 | Comparable to Haloperidol (B65202) |
| 7a·HCl | 5-HT1AR | High | - |
| 7b·HCl | 5-HT1A/5-HT7 | High (dual) | - |
Binding affinity data for selected 1-(4-Chlorophenyl)piperazine analogues and related derivatives. Data sourced from multiple studies. nih.govnih.govnih.gov
Exploration of Novel Therapeutic Targets for Piperazine Derivatives
While historically significant in CNS drug discovery, the therapeutic potential of the pCPP scaffold extends far beyond neurological and psychiatric disorders. nih.gov Researchers are increasingly exploring its application in other areas, including oncology, microbiology, and inflammatory diseases.
Anticancer Activity: Several studies have demonstrated the anticancer potential of novel pCPP derivatives. For example, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, a compound incorporating a related dichlorophenylpiperazine moiety, showed promising activity and selectivity against leukemia, colon cancer, and melanoma cell lines. nih.gov Other research has focused on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, evaluating their cytotoxicity against various cancer cell lines. nih.gov Similarly, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential anticancer agents, with some compounds showing greater cytotoxicity to breast adenocarcinoma cells than the reference drug doxorubicin. nih.gov The arylpiperazine scaffold is being actively investigated for its role in targeting various cancer types, including breast cancer and melanoma. mdpi.com
Antimicrobial Activity: The piperazine core is also a promising template for the development of new antimicrobial agents. rjptonline.org In response to growing antimicrobial resistance, novel piperazine analogues containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and tested against bacterial strains like Vibrio cholerae and Bacillus subtilis. rjptonline.org Certain synthesized compounds demonstrated significant antibacterial activity, highlighting the potential of this chemical class in combating infectious diseases. rjptonline.org
Other Therapeutic Areas: The versatility of the piperazine scaffold has led to its investigation for a wide range of other biological activities. nih.gov These include anticonvulsant, anti-inflammatory, and antimalarial properties. nih.govnih.gov The continued exploration of diverse chemical modifications to the pCPP core is expected to uncover new leads for a variety of therapeutic targets.
Optimization of Analogs for Enhanced Efficacy and Reduced Toxicity
A critical aspect of future research involves the chemical optimization of pCPP analogues to improve their therapeutic index—enhancing efficacy while simultaneously reducing toxicity. This is achieved through meticulous SAR studies and the application of modern medicinal chemistry principles.
By systematically modifying the pCPP scaffold, researchers can identify which chemical groups are essential for biological activity and which can be altered to improve pharmacokinetic properties or reduce adverse effects. nih.govunc.edu For example, studies on homopiperazine (B121016) analogs of haloperidol have provided insights into how structural changes affect binding affinity at dopamine and serotonin receptors. nih.gov
A key strategy is the development of compounds with dual or multi-target activity, which can offer enhanced therapeutic efficacy. globalresearchonline.net For instance, trazodone analogues that act on both 5-HT1A and 5-HT7 receptors have shown a stronger antidepressant-like response in preclinical models. nih.gov Another approach involves creating hybrid compounds that combine the pCPP scaffold with other pharmacologically active moieties, such as pyrrole (B145914) or adamantane (B196018) groups, to generate novel derivatives with improved activity against targets like mycobacterial strains. scispace.com
Reducing toxicity is another major goal. Preliminary in vitro safety assessments, such as evaluating hepatotoxicity, are becoming standard in the early stages of drug development for these compounds. nih.gov By identifying potential liabilities early, chemists can design analogues that circumvent these issues. For example, researchers have evaluated the effect of new compounds on healthy cell lines to ensure selectivity for cancer cells. nih.gov
Integration of Computational Chemistry in Drug Design
Computational chemistry has become an indispensable tool in the design and development of novel this compound derivatives, accelerating the discovery process and reducing costs. ijprs.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are routinely employed. nih.govijprs.com
Molecular docking studies allow researchers to visualize and predict how pCPP analogues bind to their target receptors, such as the GABA-A receptor or topoisomerase IIα. nih.govnih.gov This provides crucial insights into the key interactions that govern binding affinity and selectivity, guiding the rational design of more potent compounds. nih.govnih.gov For example, docking studies have helped to decipher the binding mode of piperazine-based compounds to the sigma 1 receptor, paving the way for further structure-based optimization. nih.gov
QSAR models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, enabling the prediction of the potency of newly designed molecules before they are synthesized. ijprs.com Furthermore, in silico tools are used to predict the pharmacokinetic and toxicity profiles of new analogues. nih.gov Properties like oral bioavailability and potential for hepatotoxicity can be estimated, helping to prioritize the synthesis of candidates with the most promising drug-like characteristics. nih.govresearchgate.net
Emerging Applications of this compound Scaffolds
The this compound scaffold is recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas. nih.govnih.gov Its structural flexibility and synthetic accessibility make it an ideal starting point for generating diverse chemical libraries. nih.govnih.gov
Emerging applications for this versatile scaffold are continually being discovered. Beyond the established roles in CNS disorders and the growing interest in oncology and infectious diseases, pCPP-based compounds are being explored for new and challenging therapeutic targets. The inherent properties of the piperazine ring, such as its ability to modulate physicochemical properties and arrange pharmacophoric groups in specific spatial orientations, make it a valuable component in the design of novel therapeutics. nih.govthieme-connect.com
The ongoing research into piperazine-containing compounds is driven by the need for new treatments for complex diseases. researchgate.net The pCPP scaffold provides a robust and adaptable platform for developing the next generation of highly selective and effective drugs. As our understanding of disease biology deepens, the applications for this remarkable chemical entity are set to expand, solidifying its importance in the future of drug discovery.
Q & A
Q. What is the pharmacological profile of 1-(4-Chlorophenyl)piperazine (4-CPP), and how does it compare to its structural isomers?
this compound is a psychoactive compound that interacts with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors, due to its structural similarity to phenylpiperazine derivatives. Unlike its isomer 1-(3-chlorophenyl)piperazine (mCPP), which shows higher affinity for 5-HT2C receptors, 4-CPP exhibits distinct receptor selectivity patterns that require validation via radioligand binding assays or functional cell-based assays . Pharmacokinetic studies in rodent models suggest rapid absorption and metabolism via hepatic pathways, necessitating LC-MS/MS for metabolite identification .
Q. What synthetic strategies are commonly employed to produce this compound?
The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling reactions. A standard protocol includes reacting piperazine with 4-chlorophenyl halides (e.g., 4-chlorobromobenzene) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under reflux in a polar aprotic solvent like DMF. Yields range from 60–80%, with purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) .
Q. How can researchers analytically characterize this compound and confirm its purity?
Key methods include:
- NMR spectroscopy : NMR (DMSO-d₆, 400 MHz) shows characteristic peaks at δ 2.8–3.2 ppm (piperazine protons) and δ 7.2–7.4 ppm (aromatic protons) .
- UV/Vis spectroscopy : λₘₐₐ at 258 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in methanol .
- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~6.2 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for 4-CPP across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). A systematic approach includes:
- Validating receptor specificity using competitive antagonism assays (e.g., ketanserin for 5-HT2A).
- Cross-referencing with knockout rodent models to isolate receptor contributions.
- Applying multivariate statistical analysis (e.g., PCA) to reconcile conflicting datasets .
Q. What advanced spectroscopic techniques are effective for distinguishing 4-CPP from its positional isomers (e.g., 2-CPP, 3-CPP)?
Raman microspectroscopy at 20 mW laser power with 128–256 scans provides high-resolution differentiation of chlorophenylpiperazine isomers. Key spectral differences occur in the 600–800 cm⁻¹ region (C-Cl stretching) and 1000–1200 cm⁻¹ (piperazine ring vibrations). Multivariate analysis (PCA-LDA) of peak positions and intensities achieves >99% classification accuracy .
Q. How can this compound be functionalized to explore structure-activity relationships (SAR)?
Strategies include:
- N-functionalization : React with acyl chlorides (e.g., chloroacetyl chloride) to introduce electrophilic groups, enabling nucleophilic substitution for amide/ester derivatives .
- Aromatic ring modification : Suzuki-Miyaura coupling to attach heterocycles (e.g., pyridine) at the 4-chlorophenyl moiety. Optimize using Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) .
- Piperazine ring substitution : Replace one nitrogen with a sulfonamide group to modulate lipophilicity and BBB permeability .
Q. What experimental designs mitigate challenges in detecting 4-CPP metabolites in biological matrices?
- Use stable isotope-labeled internal standards (e.g., 4-CPP-d₄) to correct for matrix effects in LC-MS/MS.
- Employ HILIC chromatography for polar metabolites and HRAM (High-Resolution Accurate Mass) spectrometry for untargeted metabolomics .
Methodological Considerations
Q. How should researchers optimize synthetic yields while minimizing by-products?
- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity (DMF vs. toluene).
- In situ monitoring : Use FT-IR to track intermediate formation (e.g., C-N bond vibration at ~1250 cm⁻¹) .
Q. What protocols ensure reproducibility in receptor binding assays for 4-CPP?
- Standardize cell membrane preparation (e.g., HEK-293 cells expressing human 5-HT receptors).
- Use -ketanserin (for 5-HT2A) or -mesulergine (for 5-HT2C) at Kd concentrations.
- Include positive controls (e.g., mCPP for 5-HT2C) and negative controls (untransfected cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
